2-Bromo-1-cyclopropyl-4-fluorobenzene

描述

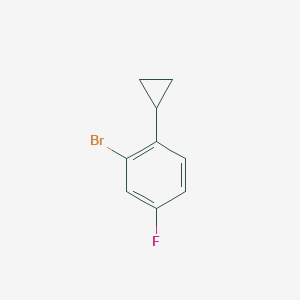

2-Bromo-1-cyclopropyl-4-fluorobenzene (CAS: 1353855-60-3) is a halogenated aromatic compound with the molecular formula C₉H₈BrF and a molecular weight of 215.06 g/mol . Its structure features a benzene ring substituted with bromine (at position 2), fluorine (at position 4), and a cyclopropyl group (at position 1). The compound is cataloged under PubChem CID 66521203 and is available in various purity grades (99%–99.999%) for research and industrial applications, including pharmaceuticals and agrochemical synthesis . Its IUPAC name and SMILES notation (C1CC1C2=C(C=C(C=C2)F)Br) highlight the spatial arrangement of substituents, which influence its reactivity and steric profile .

属性

IUPAC Name |

2-bromo-1-cyclopropyl-4-fluorobenzene | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8BrF/c10-9-5-7(11)3-4-8(9)6-1-2-6/h3-6H,1-2H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QPLHBELYGUNHNU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1C2=C(C=C(C=C2)F)Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8BrF | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

215.06 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1353855-60-3 | |

| Record name | 2-bromo-1-cyclopropyl-4-fluorobenzene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of 2-Bromo-1-cyclopropyl-4-fluorobenzene can be achieved through several methods. One common method involves the Suzuki–Miyaura coupling reaction, which is a widely-used transition metal-catalyzed carbon–carbon bond-forming reaction. This reaction typically employs palladium catalysts and boron reagents under mild and functional group-tolerant conditions .

Industrial Production Methods

Industrial production of this compound often involves large-scale Suzuki–Miyaura coupling reactions. The process is optimized for high yield and purity, using advanced techniques to control reaction conditions and minimize side reactions .

化学反应分析

Types of Reactions

2-Bromo-1-cyclopropyl-4-fluorobenzene undergoes various chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction reactions, leading to the formation of different products.

Common Reagents and Conditions

Nucleophilic Substitution: Common reagents include sodium hydroxide (NaOH) and potassium tert-butoxide (KOtBu).

Oxidation: Reagents such as potassium permanganate (KMnO4) and chromium trioxide (CrO3) are used.

Reduction: Reagents like lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are employed.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted benzene derivatives, while oxidation and reduction can lead to the formation of alcohols, ketones, or other functionalized compounds .

科学研究应用

2-Bromo-1-cyclopropyl-4-fluorobenzene has several applications in scientific research:

作用机制

The mechanism of action of 2-Bromo-1-cyclopropyl-4-fluorobenzene involves its participation in various chemical reactions. In Suzuki–Miyaura coupling, the compound undergoes oxidative addition with palladium catalysts, followed by transmetalation and reductive elimination to form new carbon–carbon bonds . The molecular targets and pathways involved depend on the specific reactions and applications.

相似化合物的比较

Comparison with Structurally Similar Compounds

The following analysis compares 2-bromo-1-cyclopropyl-4-fluorobenzene with three related brominated or fluorinated aromatic compounds, emphasizing structural, functional, and application-based differences.

4-Bromo-1,2-diaminobenzene (CAS: 1575-37-7)

Key Differences :

- Fluorine’s electron-withdrawing effect in the target compound may direct further substitution to meta positions, whereas amino groups in 4-bromo-1,2-diaminobenzene activate the ring for ortho/para reactions .

Fluazolate (CAS: N/A)

Fluazolate, a pesticide, shares structural motifs with the target compound, including bromo and fluoro substituents on a benzene ring. Its formula is C₁₇H₁₃BrClF₃N₂O₂ , with a 1-methylethyl ester group and additional trifluoromethyl and pyrazole moieties .

Key Differences :

- Fluazolate’s bulky ester and heterocyclic groups enhance its biological activity as a herbicide, unlike the simpler target compound, which is more suited for synthetic intermediates .

- The cyclopropyl group in the target compound may confer metabolic stability in drug design, whereas fluazolate’s ester linkage increases susceptibility to hydrolysis .

2-Bromo-1-chloropropane (CAS: 3017-95-6)

Key Differences :

- The aromatic system in the target compound stabilizes charge during reactions, whereas 2-bromo-1-chloropropane undergoes faster SN2 reactions due to its primary alkyl bromide structure .

- Bromine in the target compound is less labile than in 2-bromo-1-chloropropane, where it readily participates in displacement reactions .

生物活性

2-Bromo-1-cyclopropyl-4-fluorobenzene is a halogenated aromatic compound that has been the subject of various studies due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including its mechanisms of action, therapeutic potentials, and relevant case studies.

Chemical Structure and Properties

The compound features a cyclopropyl group attached to a fluorobenzene ring, with a bromine substituent at the para position. This unique structure may contribute to its biological properties by influencing its interaction with biological targets.

Anticancer Properties

Recent studies have indicated that this compound exhibits significant anticancer activity. It has been shown to induce apoptosis in various cancer cell lines through mechanisms involving oxidative stress and mitochondrial dysfunction. The compound's ability to modulate signaling pathways related to cell survival and death makes it a candidate for further investigation in cancer therapy.

Case Study:

In a study involving human breast cancer cells, treatment with this compound resulted in a dose-dependent decrease in cell viability. The IC50 value was determined to be approximately 15 µM, indicating potent activity against these cells .

Neuroprotective Effects

The compound has also been evaluated for its neuroprotective properties. Research suggests that it may serve as a positive allosteric modulator for certain receptors involved in neuroinflammation and neurodegeneration.

Research Findings:

In vitro studies demonstrated that this compound can inhibit nitric oxide (NO) production in microglial cells, which are implicated in neuroinflammatory responses. At concentrations up to 1000 µM, the compound showed no cytotoxic effects on BV2 microglial cells, highlighting its potential safety profile in neuroprotective applications .

The biological activity of this compound is primarily attributed to its interactions with specific molecular targets:

- Cell Signaling Pathways: The compound appears to influence pathways related to apoptosis and inflammation, potentially through the modulation of kinases such as GSK-3β and IKK-β .

- Oxidative Stress Induction: Its ability to induce oxidative stress may lead to cellular damage in cancer cells while sparing normal cells, providing a therapeutic window for anticancer applications .

Comparative Analysis of Similar Compounds

To understand the unique properties of this compound, it is useful to compare it with structurally similar compounds. Below is a table summarizing key findings from studies on related compounds.

| Compound Name | IC50 (µM) | Mechanism of Action | Cytotoxicity (µM) |

|---|---|---|---|

| This compound | 15 | Induces apoptosis via oxidative stress | >1000 |

| N-(4-Bromo-2-methoxyphenyl)-2-(3-fluorophenyl)cyclopropane-1-carboxamide | 5 | Inhibits NO production | >300 |

| N-(Benzo[d]thiazol-2-yl)-2-(3-fluorophenyl)cyclopropane-1-carboxamide | 8 | Modulates inflammatory pathways | >300 |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。